

# Technical Guide: Synthesis and Characterization of 1-(5-Bromopyridin-3-yl)-N-methylmethanamine

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## Compound of Interest

Compound Name: 1-(5-Bromopyridin-3-yl)-N-methylmethanamine

Cat. No.: B1280138

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of the novel compound **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**. This guide includes a detailed, plausible synthetic protocol, predicted analytical data, and a visual representation of the synthetic workflow, designed to support research and development activities in medicinal chemistry and related fields.

## Introduction

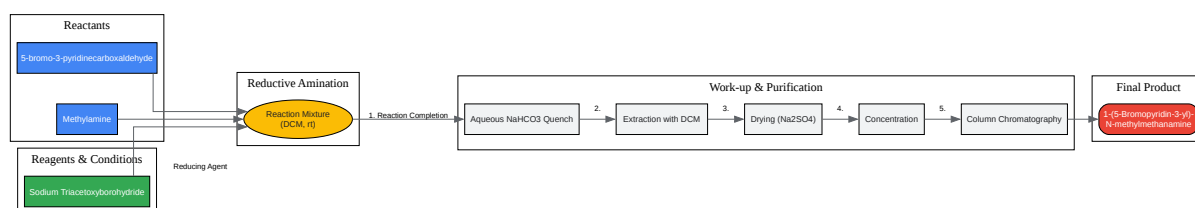
**1-(5-Bromopyridin-3-yl)-N-methylmethanamine** is a substituted pyridine derivative of interest in medicinal chemistry due to its potential as a scaffold in the design of novel therapeutic agents. The presence of the bromopyridine moiety allows for further functionalization through various cross-coupling reactions, while the secondary amine provides a key site for interaction with biological targets. This guide outlines a practical synthetic route and the expected analytical characteristics of this compound.

## Synthesis

A reliable method for the synthesis of **1-(5-Bromopyridin-3-yl)-N-methylmethanamine** is through the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with methylamine. This

one-pot reaction is efficient and proceeds under mild conditions using sodium triacetoxyborohydride as the reducing agent.

## Synthetic Workflow



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Caption: Synthetic workflow for **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**.

## Experimental Protocol

Materials:

- 5-Bromo-3-pyridinecarboxaldehyde (Commercially available)
- Methylamine solution (e.g., 2 M in THF or 40 wt. % in H<sub>2</sub>O)
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes
- Methanol (MeOH)

Procedure:

- To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.5 eq).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
- Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes, with the addition of a small percentage of methanol or triethylamine

if necessary to reduce tailing, to afford **1-(5-Bromopyridin-3-yl)-N-methylmethanamine** as the final product.

## Characterization

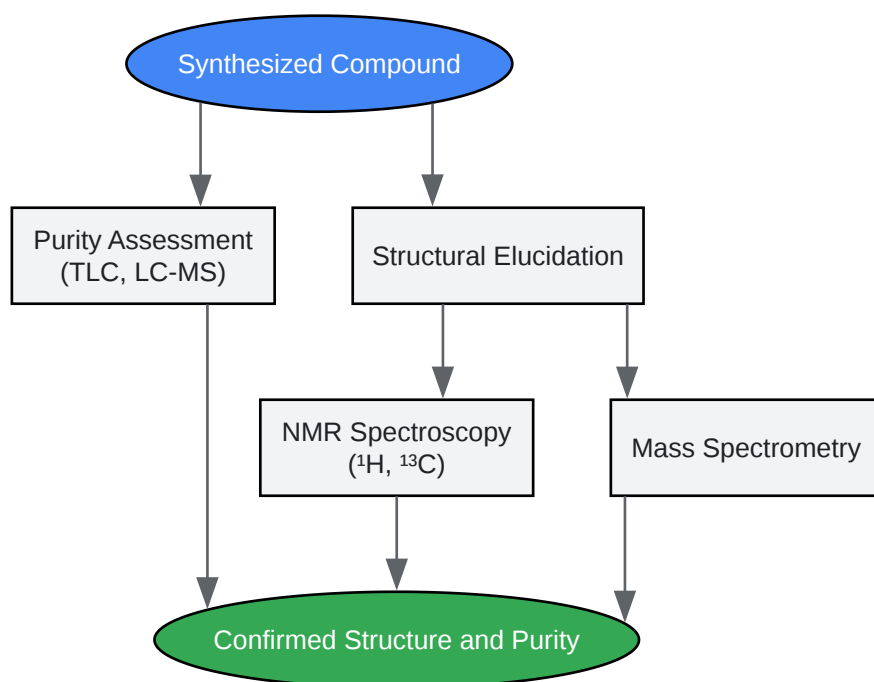
The structural identity and purity of the synthesized **1-(5-Bromopyridin-3-yl)-N-methylmethanamine** can be confirmed by standard analytical techniques. Below are the predicted characterization data based on the analysis of structurally analogous compounds.

### Predicted Analytical Data

Parameter	Predicted Value
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>
Molecular Weight	201.07 g/mol
Appearance	Colorless to pale yellow oil or solid
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 8.55 (d, J = 1.8 Hz, 1H, Ar-H), 8.45 (d, J = 2.2 Hz, 1H, Ar-H), 7.80 (t, J = 2.0 Hz, 1H, Ar-H), 3.70 (s, 2H, -CH <sub>2</sub> -), 2.45 (s, 3H, -CH <sub>3</sub> ), 1.60 (br s, 1H, -NH) ppm
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 150.5, 148.0, 138.0, 135.0, 121.0, 55.0 (-CH <sub>2</sub> -), 36.0 (-CH <sub>3</sub> ) ppm
Mass Spectrometry (EI)	m/z (%): 202/200 ([M] <sup>+</sup> , based on <sup>81</sup> Br/ <sup>79</sup> Br isotopes), 187/185 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 121 ([M-Br] <sup>+</sup> ), 91 ([C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup> )

## Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the characterization process.



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Caption: Logical workflow for the characterization of the target compound.

## Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**. The outlined reductive amination protocol offers a straightforward and efficient route to this valuable research compound. The predicted analytical data serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. This information is intended to facilitate further exploration of this and related compounds in the pursuit of new scientific discoveries and therapeutic innovations.

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